molecular formula C13H12O2S2 B14680692 S-Phenyl phenylmethanesulfonothioate CAS No. 37945-60-1

S-Phenyl phenylmethanesulfonothioate

Cat. No.: B14680692
CAS No.: 37945-60-1
M. Wt: 264.4 g/mol
InChI Key: KSIKELNNQNAGLV-UHFFFAOYSA-N
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Description

S-Phenyl phenylmethanesulfonothioate: is an organic compound that belongs to the class of sulfonothioates It is characterized by the presence of a sulfonothioate group (-SO2S-) attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of S-Phenyl phenylmethanesulfonothioate can be achieved through several synthetic routes. One efficient method involves the reaction of silyl derivatives of carboxylic acids with benzenethiols in the presence of a catalytic amount of titanium (IV) salt. This reaction proceeds via the formation of mixed anhydrides, resulting in high yields of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of titanium (IV) salts as catalysts and the optimization of reaction conditions for large-scale production are key factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: S-Phenyl phenylmethanesulfonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

S-Phenyl phenylmethanesulfonothioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of S-Phenyl phenylmethanesulfonothioate involves its interaction with molecular targets through its sulfonothioate group. The compound can undergo electron transfer reactions, leading to the formation of reactive intermediates that interact with various biological and chemical targets. The specific pathways and molecular targets involved depend on the context of its application .

Comparison with Similar Compounds

    Phenylmethanesulfonothioate: Similar structure but lacks the phenyl group attached to the sulfur atom.

    Diphenyl disulfide: Contains two phenyl groups attached to a disulfide bond instead of a sulfonothioate group.

    Phenylsulfinate: Contains a sulfinyl group (-SO-) instead of a sulfonothioate group.

Uniqueness: Its ability to undergo specific oxidation, reduction, and substitution reactions makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

37945-60-1

Molecular Formula

C13H12O2S2

Molecular Weight

264.4 g/mol

IUPAC Name

phenylsulfanylsulfonylmethylbenzene

InChI

InChI=1S/C13H12O2S2/c14-17(15,11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

KSIKELNNQNAGLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)SC2=CC=CC=C2

Origin of Product

United States

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